![molecular formula C19H22N4O2S B493869 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE](/img/structure/B493869.png)
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyethyl Intermediate: The reaction begins with the alkylation of 4-isopropoxyphenol with an appropriate alkyl halide to form the 4-isopropoxyphenoxyethyl intermediate.
Sulfanyl Group Introduction: The intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Triazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine and a suitable aldehyde or ketone to form the 1,2,4-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
科学研究应用
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenoxyethyl structure but lacks the triazole and sulfanyl groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a boron-based structure with different functional groups.
Uniqueness
3-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of a phenoxyethyl group, a sulfanyl group, and a 1,2,4-triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C19H22N4O2S |
|---|---|
分子量 |
370.5g/mol |
IUPAC 名称 |
3-phenyl-5-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4O2S/c1-14(2)25-17-10-8-16(9-11-17)24-12-13-26-19-22-21-18(23(19)20)15-6-4-3-5-7-15/h3-11,14H,12-13,20H2,1-2H3 |
InChI 键 |
ARPIKGGVTJYLOK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3 |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)
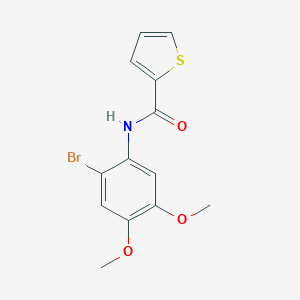
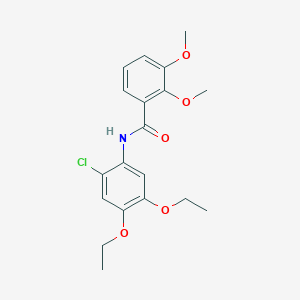
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)
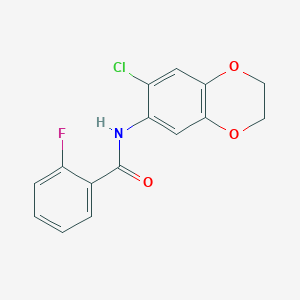
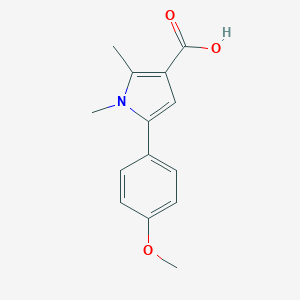
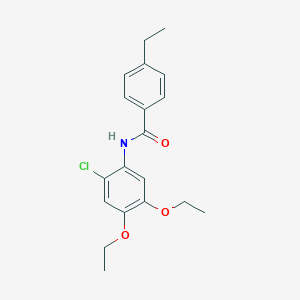

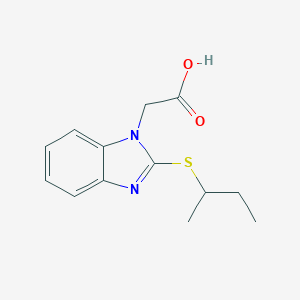
![5-[2-(4-Methylphenoxy)ethylsulfanyl]-1-phenyltetrazole](/img/structure/B493803.png)
![2-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493804.png)

![2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide](/img/structure/B493807.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493809.png)
